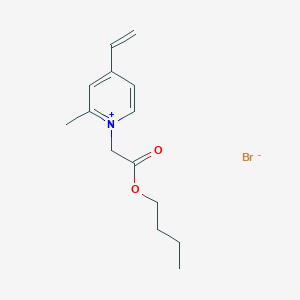

![molecular formula C10H12N2O5 B14362921 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 90870-42-1](/img/structure/B14362921.png)

6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used for the treatment of hepatitis C and COVID-19, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. This method allows for the gram-scale synthesis of the compound from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .

Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds. This approach is characterized by good yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve catalytic hydrogenation reactions and cyclization reactions. While catalytic hydrogenation reactions require more stringent conditions and expensive reagents, they offer better atom economy compared to cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, diazo compounds, and transition metal catalysts such as Ru (II). The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various intermediates used in the synthesis of antiviral medications and other pharmaceuticals. For example, the compound is a key intermediate in the production of boceprevir and pf-07321332 .

Scientific Research Applications

6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of boceprevir, the compound inhibits the hepatitis C virus NS3/4A protease, thereby preventing viral replication . Similarly, pf-07321332 targets the main protease of the SARS-CoV-2 virus, inhibiting its replication .

Comparison with Similar Compounds

Similar Compounds

Boceprevir: An antiviral medication used for the treatment of hepatitis C.

Pf-07321332: An oral medication used for the treatment of COVID-19.

Trovafloxacin: An antibiotic featuring a similar 3-azabicyclo[3.1.0]hexane scaffold.

Indolizomycin: An antibiotic with a similar structure.

Uniqueness

6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific structural features and its role as a key intermediate in the synthesis of antiviral medications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No. |

90870-42-1 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

6,6-dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |

InChI |

InChI=1S/C10H12N2O5/c1-8(2)9(4(13)11-3)5(14)12-6(15)10(8,9)7(16)17/h1-3H3,(H,11,13)(H,16,17)(H,12,14,15) |

InChI Key |

PDJSSBYCJYDVHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)NC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)

![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)

![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)

silane](/img/structure/B14362925.png)

![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)